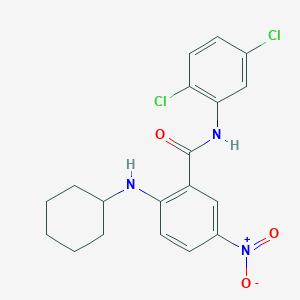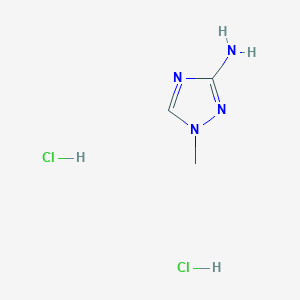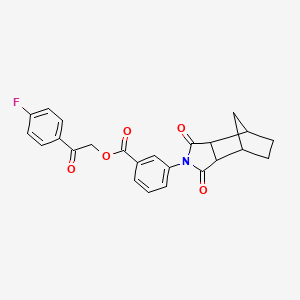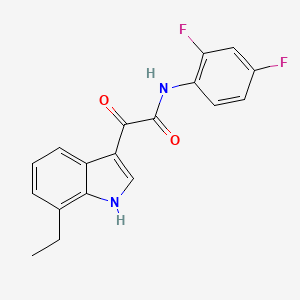![molecular formula C19H17Cl2NO5 B12475222 2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12475222.png)
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxyphenyl and dichlorophenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves multiple steps. One common method includes the reaction of 3-methoxyphenol with 2,5-dichlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethyl 3-bromopropanoate under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate
- 2-(3-Methoxyphenyl)-2-hydroxyethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate
- 2-(3-Methoxyphenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both methoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17Cl2NO5 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H17Cl2NO5/c1-26-14-4-2-3-12(9-14)17(23)11-27-19(25)8-7-18(24)22-16-10-13(20)5-6-15(16)21/h2-6,9-10H,7-8,11H2,1H3,(H,22,24) |
InChI Key |
RPUZGUXRFLSMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12475142.png)


![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12475150.png)


![N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12475170.png)
![1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12475187.png)
![N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B12475190.png)
![N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12475195.png)


![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]-4-methoxyphenol](/img/structure/B12475207.png)
![2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol](/img/structure/B12475212.png)
